1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea
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Overview
Description
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.27 g/mol This compound is known for its unique structural features, which include an acetyl group, a tetrahydro-2H-pyran ring, and an isothiourea moiety
Preparation Methods
The synthesis of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea typically involves the reaction of tetrahydro-2H-pyran-2-ylamine with acetyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the isothiourea moiety to thiourea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea involves its interaction with specific molecular targets and pathways. The isothiourea moiety is known to interact with thiol groups in proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)isothiourea can be compared with other similar compounds, such as:
1-Acetyl-2-(tetrahydro-2H-pyran-2-yl)thiourea: Similar in structure but lacks the isothiourea moiety, leading to different reactivity and biological activities.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Contains a tetrahydro-2H-pyran ring but differs in functional groups, resulting in distinct chemical properties and applications.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydro-2H-pyran ring, used in different synthetic applications and biological studies.
Properties
CAS No. |
94159-71-4 |
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Molecular Formula |
C8H14N2O2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
N-carbamothioyl-2-(oxan-2-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2S/c9-8(13)10-7(11)5-6-3-1-2-4-12-6/h6H,1-5H2,(H3,9,10,11,13) |
InChI Key |
ILSNRHVMUXJHGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC(=O)NC(=S)N |
Origin of Product |
United States |
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